An In-depth Technical Guide to 4-Methyl-6-(trifluoromethyl)pyridin-3-ol: Synthesis, Properties, and Therapeutic Potential
An In-depth Technical Guide to 4-Methyl-6-(trifluoromethyl)pyridin-3-ol: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of 4-Methyl-6-(trifluoromethyl)pyridin-3-ol, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. By synthesizing current knowledge on analogous structures, this document will explore its chemical characteristics, plausible synthetic routes, and potential biological activities, offering a valuable resource for researchers engaged in the development of novel therapeutics.
Introduction: The Significance of Trifluoromethyl-Substituted Pyridines
The pyridine scaffold is a ubiquitous feature in a vast array of biologically active molecules, including pharmaceuticals and agrochemicals.[1] The introduction of a trifluoromethyl (-CF3) group to the pyridine ring can dramatically influence the molecule's physicochemical and biological properties.[1][2] The high electronegativity of the fluorine atoms in the -CF3 group imparts a strong electron-withdrawing effect, which can enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets.[2] These characteristics have made trifluoromethylpyridines a privileged structural motif in modern drug design.[1] 4-Methyl-6-(trifluoromethyl)pyridin-3-ol, with its combination of a methyl group, a trifluoromethyl group, and a hydroxyl group on the pyridine core, presents a unique set of features for potential therapeutic applications.
Physicochemical Properties and Structural Features
While experimental data for 4-Methyl-6-(trifluoromethyl)pyridin-3-ol is not extensively available, its properties can be predicted based on its structural components.
| Property | Predicted Value/Characteristic | Source |
| Molecular Formula | C7H6F3NO | [3] |
| Molecular Weight | 177.12 g/mol | [3] |
| XLogP3 | 1.8 | [3] |
| Hydrogen Bond Donor Count | 1 | [3] |
| Hydrogen Bond Acceptor Count | 2 | [3] |
| Rotatable Bond Count | 1 | [3] |
The presence of the hydroxyl group at the 3-position is of particular note. Unlike 2- and 4-hydroxypyridines that can tautomerize to their corresponding pyridone forms, 3-hydroxypyridines exist predominantly in the phenol form.[4] This structural feature is critical for its potential interactions with biological targets, as the hydroxyl group can act as a hydrogen bond donor and acceptor.
Synthetic Strategies for 4-Methyl-6-(trifluoromethyl)pyridin-3-ol
Direct, experimentally verified synthesis of 4-Methyl-6-(trifluoromethyl)pyridin-3-ol is not prominently reported in the literature. However, established methods for the synthesis of substituted 3-hydroxypyridines and trifluoromethylated pyridines provide a strong foundation for its potential preparation.
Cyclocondensation Approaches
A plausible and versatile strategy for constructing the polysubstituted pyridine ring is through cyclocondensation reactions. One such approach could be a modified Hantzsch pyridine synthesis or a similar multi-component reaction.[5][6][7]
Figure 2: Potential reaction pathways for the further functionalization of 4-Methyl-6-(trifluoromethyl)pyridin-3-ol.
Potential Biological Activity and Therapeutic Targets
While specific biological data for 4-Methyl-6-(trifluoromethyl)pyridin-3-ol is scarce, the broader class of trifluoromethyl-substituted pyridines has shown significant activity in various therapeutic areas.
Kinase Inhibition
Many kinase inhibitors feature a substituted pyridine core. The introduction of a 4-(trifluoromethyl)pyridin-2-amine moiety has been shown to significantly increase the cellular potency of PI3K/mTOR inhibitors. [8]The structural features of 4-Methyl-6-(trifluoromethyl)pyridin-3-ol make it a candidate for investigation as an inhibitor of various kinases involved in cell signaling pathways.
Agrochemical Applications
Trifluoromethylpyridines are prominent in the agrochemical industry, with applications as herbicides and fungicides. [1]For example, Flazasulfuron, a sulfonylurea herbicide, contains a trifluoromethylpyridine moiety. [1]The unique substitution pattern of 4-Methyl-6-(trifluoromethyl)pyridin-3-ol could impart novel herbicidal or fungicidal properties.
Other Therapeutic Areas
Derivatives of 2-pyridone, a tautomer of 2-hydroxypyridine, have shown activity as neuropeptide Y Y5 receptor antagonists, with potential applications in the treatment of obesity. [9]Given the structural similarities, analogs of 4-Methyl-6-(trifluoromethyl)pyridin-3-ol could be explored for their effects on various G-protein coupled receptors.
Spectroscopic Characterization (Predicted)
The structural elucidation of 4-Methyl-6-(trifluoromethyl)pyridin-3-ol would rely on standard spectroscopic techniques.
| Technique | Predicted Key Features |
| ¹H NMR | - Aromatic protons in the δ 7.0-8.5 ppm region. - A singlet for the methyl group protons. - A broad singlet for the hydroxyl proton, which may be exchangeable with D₂O. |
| ¹³C NMR | - A quartet for the trifluoromethyl carbon due to coupling with the three fluorine atoms. - Signals for the aromatic carbons, with those closer to the -CF₃ group shifted downfield. |
| ¹⁹F NMR | - A singlet for the trifluoromethyl group. |
| IR Spectroscopy | - A broad O-H stretching band. - C=C and C=N stretching vibrations characteristic of the pyridine ring. - Strong C-F stretching bands. |
| Mass Spectrometry | - A molecular ion peak corresponding to the exact mass of the compound. - Fragmentation patterns consistent with the loss of methyl, hydroxyl, and trifluoromethyl groups. |
Conclusion and Future Perspectives
4-Methyl-6-(trifluoromethyl)pyridin-3-ol represents a promising, yet underexplored, scaffold for the development of novel therapeutic agents and agrochemicals. The confluence of the trifluoromethyl group's unique electronic properties and the versatile chemistry of the 3-hydroxypyridine core provides a rich platform for generating diverse molecular libraries. Future research should focus on developing efficient and scalable synthetic routes to this compound and its analogs, followed by comprehensive biological screening to elucidate its therapeutic potential. The insights provided in this guide, based on the established chemistry of related compounds, offer a solid foundation for initiating such research endeavors.
References
-
Ito, K., Doi, T., & Tsukamoto, H. (2023). De Novo Synthesis of Polysubstituted 3-Hydroxypyridines Via “Anti-Wacker”-Type Cyclization. Molecules, 28(3), 1345. [Link]
-
Ito, K., Doi, T., & Tsukamoto, H. (2023). Synthetic methods for 3-hydroxypyridines. (a) Yanagisawa's method, (b) this work. ResearchGate. [Link]
-
Kushch, S. O., Goryaeva, M. V., Burgart, Y. V., Triandafilova, G. A., Malysheva, K. O., Krasnykh, O. P., Gerasimova, N. A., Evstigneeva, N. P., & Saloutin, V. I. (2022). Facile synthesis of 6-organyl-4-(trifluoromethyl)pyridin-2(1H)-ones and their polyfluoroalkyl-containing analogs. Russian Chemical Bulletin, 71(8), 1687–1700. [Link]
-
Scribd. (n.d.). Hantzsch Pyridine Synthesis. [Link]
-
Wikipedia. (2023, December 14). Hantzsch pyridine synthesis. [Link]
-
ChemTube3D. (n.d.). Hantzsch pyridine synthesis - overview. [Link]
-
Ito, K., Doi, T., & Tsukamoto, H. (2023). De Novo Synthesis of Polysubstituted 3-Hydroxypyridines Via “Anti-Wacker”-Type Cyclization. ResearchGate. [Link]
-
ResearchGate. (n.d.). Hantzsch pyridine synthesis. [Link]
-
Organic Chemistry Portal. (n.d.). Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines. [Link]
-
Filyakova, T. I., et al. (2024). Synthesis of 4′-trifluoromethyl- and 4′-difluoromethyl-2,2′:6′,2″-terpyridines. Russian Chemical Bulletin, 73(6), 1709-1715. [Link]
-
SciSpace. (n.d.). Hantzsch pyridine synthesis. [Link]
-
Tsukamoto, M., & Nakamura, T. (2017). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 42(3), 131–143. [Link]
-
Movassaghi, M., & Hill, M. D. (2008). Three-Component Coupling Sequence for the Regiospecific Synthesis of Substituted Pyridines. Journal of the American Chemical Society, 130(42), 13832–13833. [Link]
-
Feng, P., Lee, K. N., Lee, J. W., Zhan, C., & Ngai, M. Y. (2015). Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines. Chemical Science, 6(12), 7139–7144. [Link]
-
ResearchGate. (n.d.). Synthesis of 6-trifluoromethyl pyridine derivatives.[Link]
-
PubChem. (n.d.). 4-methyl-6-(trifluoromethyl)pyridin-3-ol. [Link]
-
Molbase. (2024). 4-Fluoro-6-(trifluoromethyl)pyridin-3-ol. [Link]
-
Wymann, M. P., et al. (2017). 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. Journal of Medicinal Chemistry, 60(18), 7647–7662. [Link]
-
Meanwell, N. A. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 28(14), 5433. [Link]
-
PubChem. (n.d.). 2(1H)-Pyridinone, 3-(trifluoromethyl)-. [Link]
-
ARKIVOC. (2014). Synthesis of functionalized pyridinium salts bearing a free amino group. [Link]
-
ResearchGate. (2025). Spectrophotometric Determination of 6-(Trifluoro methyl)- furo[2, 3-b]pyridine-2-carbohydrazide Derivatives using Iodine in Water. [Link]
-
MDPI. (2021). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]
-
PubChem. (n.d.). 6-(4-Fluoro-3-(trifluoromethyl)phenyl)pyridin-3-ol. [Link]
-
MDPI. (2001). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. [Link]
-
ResearchGate. (n.d.). Spectroscopic characterization, docking studies and reactive properties by DFT calculations of halogen substituted 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide with MD simulations. [Link]
Sources
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. PubChemLite - 4-methyl-6-(trifluoromethyl)pyridin-3-ol (C7H6F3NO) [pubchemlite.lcsb.uni.lu]
- 4. mdpi.com [mdpi.com]
- 5. scribd.com [scribd.com]
- 6. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 7. chemtube3d.com [chemtube3d.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ossila.com [ossila.com]
